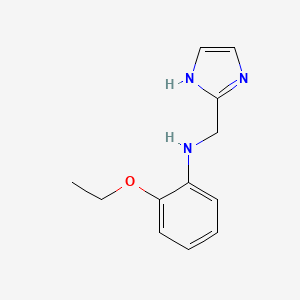
2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine, also known as 2-FEA, is a synthetic compound that belongs to the class of phenylethylamines. It is a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in various regions of the brain. The activation of TAAR1 by 2-FEA has been shown to produce a range of biochemical and physiological effects that may have potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine is not fully understood, but it is thought to involve the activation of TAAR1. TAAR1 is a G protein-coupled receptor that is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. The activation of TAAR1 by this compound has been shown to modulate the activity of dopaminergic and serotonergic neurons, which may underlie the biochemical and physiological effects of the compound.
Biochemical and physiological effects:
The activation of TAAR1 by this compound has been shown to produce a range of biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission, the regulation of immune function, and the modulation of glucose and lipid metabolism. In addition, this compound has been shown to increase locomotor activity and induce hyperthermia in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine in scientific research has several advantages, including its high potency and selectivity for TAAR1, which allows for the precise modulation of TAAR1 activity. However, there are also limitations to the use of this compound, including its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine and TAAR1. One area of interest is the role of TAAR1 in the regulation of immune function, and the potential applications of TAAR1 agonists in the development of immunomodulatory drugs. Another area of interest is the potential therapeutic applications of TAAR1 agonists in the treatment of neuropsychiatric disorders such as depression and schizophrenia. Finally, there is a need for further research on the mechanism of action of this compound and TAAR1, and the development of more potent and selective TAAR1 agonists.
Synthesemethoden
The synthesis of 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine involves several steps, including the reaction of 3-fluoroaniline with 2-bromoethylamine hydrobromide to form 2-(3-fluorophenyl)ethanamine. This intermediate is then reacted with imidazole-2-carboxaldehyde to form this compound. The synthesis of this compound has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
The activation of TAAR1 by 2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine has been shown to produce a range of biochemical and physiological effects that may have potential applications in scientific research. For example, TAAR1 has been implicated in the regulation of dopamine and serotonin neurotransmission, and the activation of TAAR1 by this compound may have implications for the treatment of neuropsychiatric disorders such as depression and schizophrenia. In addition, TAAR1 has been shown to play a role in the regulation of immune function, and the activation of TAAR1 by this compound may have potential applications in the development of immunomodulatory drugs.
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-N-(1H-imidazol-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c13-11-3-1-2-10(8-11)4-5-14-9-12-15-6-7-16-12/h1-3,6-8,14H,4-5,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOHDJGHWSSYFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNCC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-ethylpiperidin-4-yl)methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7588324.png)

![1-[2-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B7588330.png)



![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)



![5-[(4-Acetyl-1,4-diazepan-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B7588389.png)
![2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)
